6-(5-chloro-2-methylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine
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Overview
Description
6-(5-chloro-2-methylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine is an organic compound with the molecular formula C13H10ClN3O2SIt is a white to light yellow crystalline powder that is stable under normal conditions and soluble in organic solvents like dimethyl sulfoxide (DMSO) and acetonitrile .
Mechanism of Action
Target of Action
Pyrimidine derivatives have been known to exhibit a range of pharmacological effects, including anti-inflammatory properties . They achieve this by inhibiting the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Mode of Action
It’s worth noting that pyrimidine derivatives have been recognized as nf-κb and ap-1 inhibitors . They inhibit both IL-2 and IL-8 levels, which are key players in the inflammatory response .
Biochemical Pathways
It’s known that pyrimidine derivatives can inhibit the nf-κb inflammatory pathway . This pathway plays a crucial role in immune and inflammatory responses, and its inhibition can lead to reduced inflammation.
Result of Action
The inhibition of key inflammatory mediators and pathways suggests that it could potentially reduce inflammation at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-chloro-2-methylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine typically involves a multi-step chemical process. One common method includes the reaction of 5-chloro-2-methylbenzenesulfonyl chloride with 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems and stringent quality control measures. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
6-(5-chloro-2-methylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted pyrrolo[3,4-d]pyrimidine derivatives.
Scientific Research Applications
6-(5-chloro-2-methylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Used in the development of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-7-(4-methylphenyl)sulfonyl-7H-pyrrolo[2,3-d]pyrimidine
- 4-chloro-7-(4-methylphenyl)sulfonyl-7H-pyrrolo[2,3-d]pyrimidine
- 4-chloro-7-(4-methylphenyl)sulfonyl-7H-pyrrolo[2,3-d]pyrimidine
Uniqueness
6-(5-chloro-2-methylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine stands out due to its unique structural features, which confer specific biological activities not observed in closely related compounds. Its chloro and sulfonyl groups play a crucial role in its interaction with molecular targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
6-(5-chloro-2-methylphenyl)sulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O2S/c1-9-2-3-11(14)4-13(9)20(18,19)17-6-10-5-15-8-16-12(10)7-17/h2-5,8H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMIQCRVCEURNPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CC3=CN=CN=C3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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